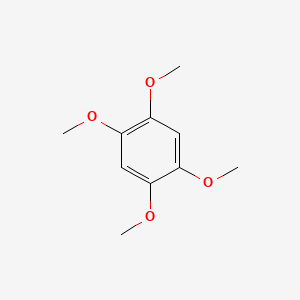

1,2,4,5-Tetramethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJUCAKSWHQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179164 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-46-5 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,4,5-Tetramethoxybenzene

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 1,2,4,5-tetramethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic ether. Its core structure consists of a benzene ring substituted with four methoxy groups at the 1, 2, 4, and 5 positions.

Table 1: Chemical Identifiers for this compound[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2441-46-5 |

| Molecular Formula | C₁₀H₁₄O₄ |

| SMILES | COC1=CC(=C(C=C1OC)OC)OC |

| InChI | InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |

| InChIKey | JUVJUCAKSWHQEE-UHFFFAOYSA-N |

| Synonyms | Asarone methyl ether, 1,2,4,5-TMB |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2,3,5-Tetramethoxybenzene | 1-Allyl-2,3,4,5-tetramethoxybenzene |

| Molecular Weight | 198.22 g/mol [1] | 198.22 g/mol [2] | 238.28 g/mol |

| Melting Point | Data not available | 38-42 °C | 25 °C[3][4][5] |

| Boiling Point | Data not available | Data not available | 307-309 °C[3][5] |

| Solubility | Poorly soluble in water; soluble in organic solvents (inferred) | Data not available | Water: 78.55 mg/L @ 25 °C (estimated)[3] |

Chemical Structure

The chemical structure of this compound is depicted below. The arrangement of the four methoxy groups on the benzene ring is symmetrical, with two pairs of adjacent methoxy groups.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is via the methylation of 1,2,4,5-tetrahydroxybenzene. A detailed experimental protocol for a similar transformation is adapted below.

Reaction: Williamson Ether Synthesis

Experimental Procedure (Proposed):

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4,5-tetrahydroxybenzene (1.0 eq) in a mixture of water and dioxane.

-

Addition of Base: Add a solution of sodium hydroxide (4.0 eq) in water dropwise to the reaction mixture while stirring.

-

Addition of Methylating Agent: To the resulting solution, add dimethyl sulfate (4.0 eq) dropwise from the dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

Expected Chemical Shifts:

-

Two singlets are expected for the aromatic protons due to the symmetry of the molecule.

-

Two singlets are expected for the methoxy protons.

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.

-

Instrumentation: A 100 or 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Expected Chemical Shifts:

-

Signals for the aromatic carbons and the methoxy carbons are expected. Due to symmetry, fewer signals than the total number of carbons will be observed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film on a salt plate from a solution in a volatile solvent.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, from methoxy groups): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 50-300.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z 198 corresponding to the molecular weight of the compound.

-

Major Fragments: Loss of a methyl group (-CH₃) to give a fragment at m/z 183. Loss of a methoxy group (-OCH₃) to give a fragment at m/z 167.

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, the biological activities of other structurally related polyphenolic compounds and tetramethoxybenzene isomers can provide insights into its potential pharmacological effects.

Polyphenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For example, resveratrol and its derivatives, which share a similar polyphenolic backbone, have been extensively studied for their roles in modulating various signaling pathways.

A study on 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside, a related polyphenolic compound, has shown that it can modulate several key signaling pathways involved in liver injury, including the Keap1/Nrf2/HO-1, NF-κB, PPAR, PI3K/Akt, JAK/STAT, and TGF-β pathways. These pathways are crucial in regulating cellular processes such as oxidative stress, inflammation, and apoptosis.

Given its structure, it is plausible that this compound could be investigated for similar biological activities. The methoxy groups may influence its metabolic stability and bioavailability compared to its hydroxylated counterparts.

Below is a hypothetical signaling pathway that could be a target for investigation for this class of compounds, based on the known activities of related molecules.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that the hazards are not fully characterized. Therefore, it should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information. The biological activities and signaling pathways discussed are based on related compounds and are presented for research consideration; they have not been experimentally validated for this compound.

References

- 1. This compound | C10H14O4 | CID 97686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,5-Tetramethoxybenzene | C10H14O4 | CID 220118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 [thegoodscentscompany.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | CID 617233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,4,5-Tetramethoxybenzene: A Core Scaffold in Synthetic Chemistry

CAS Number: 2441-46-5 Molecular Formula: C₁₀H₁₄O₄ Molecular Weight: 198.22 g/mol

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethoxybenzene, a key chemical intermediate. While direct biological applications of this specific isomer are not extensively documented in publicly available research, its structural analogs, particularly polysubstituted methoxybenzenes, are pivotal starting materials in the synthesis of a wide array of biologically active compounds. This guide will focus on the chemical properties of this compound and illustrate the utility of the broader class of methoxy-substituted benzene cores in drug discovery and development, providing detailed experimental protocols for key synthetic transformations.

Physicochemical and Safety Data

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Melting Point | 102.5 °C | [1] |

| Boiling Point | 279.1 °C at 760 mmHg | [1][2] |

| Density | 1.068 g/cm³ | [2] |

| Flash Point | 112.5 °C | [2] |

| Refractive Index | 1.483 | [2] |

| Purity | Typically ≥97% | [2][3] |

| Appearance | Solid | [1][3] |

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation mark)

Role as a Synthetic Building Block

Polymethoxy-substituted benzene rings are prevalent structural motifs in a vast number of natural products and synthetic compounds exhibiting significant biological activities. The methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the regioselectivity of reactions. They can also be demethylated to reveal hydroxyl groups, which are often crucial for biological activity and can serve as handles for further functionalization.

While specific, detailed synthetic routes starting from this compound to produce named bioactive compounds are not readily found in peer-reviewed literature, the following sections will provide established experimental protocols for key reactions using closely related and well-documented trimethoxybenzene derivatives. These protocols are representative of the synthetic transformations applicable to polysubstituted methoxybenzenes and are highly relevant for researchers in drug discovery.

Key Synthetic Transformations and Experimental Protocols

The following protocols detail common and powerful reactions used to elaborate methoxy-substituted benzaldehydes into more complex, biologically active molecules.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones. This reaction is particularly important in the synthesis of stilbenoids, a class of natural products with diverse biological activities, including anticancer and anti-inflammatory properties. Combretastatin A-4, a potent tubulin polymerization inhibitor, is a well-known example of a bioactive stilbenoid derived from a trimethoxy-substituted aromatic precursor.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction [2]

This protocol describes the synthesis of a stilbene derivative from 2,4,5-trimethoxybenzaldehyde.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

2,4,5-Trimethoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Ylide Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the solvent.

-

Add anhydrous THF to the washed NaH.

-

In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF and add it slowly to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases. The formation of the ylide is often indicated by a color change to deep orange or red.[2]

-

-

Wittig Reaction:

-

Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Wittig Reactions with Trimethoxybenzaldehydes:

| Aldehyde | Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |

| 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzyltriphenylphosphonium chloride | NaOMe / MeOH | 12 | rt | ~80 |

Table adapted from[2]

Logical Workflow for Wittig Reaction:

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is an essential reaction for forming α,β-unsaturated ketones, known as chalcones. Chalcones are precursors to flavonoids and other natural products that exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol: Synthesis of a Chalcone Derivative [2]

This protocol outlines the synthesis of a chalcone from 2,4,5-trimethoxybenzaldehyde and acetophenone.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Cold water

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

-

Condensation:

-

While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.

-

Continue stirring for 8-10 hours. The progress of the reaction can be monitored by the formation of a precipitate.[2]

-

-

Isolation and Purification:

-

After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter the crude chalcone using vacuum filtration and wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Quantitative Data for Claisen-Schmidt Condensation:

| Aldehyde | Ketone | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2,4,5-Trimethoxybenzaldehyde | Acetophenone | NaOH / Ethanol | 8-10 | rt | >90 |

| 3,4,5-Trimethoxybenzaldehyde | 2'-Hydroxyacetophenone | KOH / Ethanol | 24 | rt | ~85 |

Table adapted from[2] and general knowledge of the reaction.

Logical Workflow for Claisen-Schmidt Condensation:

Signaling Pathways Modulated by Derivatives of Methoxy-Substituted Benzenes

As established, polysubstituted methoxybenzenes are precursors to numerous bioactive compounds. A prime example is Combretastatin A-4 , a natural product derived from a trimethoxybenzene scaffold. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Tubulin Polymerization Inhibition:

Conclusion

This compound, while not extensively studied for its own biological properties, represents a valuable chemical scaffold. The broader class of polysubstituted methoxybenzenes are indispensable starting materials in the synthesis of a multitude of biologically active compounds. The experimental protocols and conceptual workflows provided in this guide for key synthetic transformations, such as the Wittig reaction and Claisen-Schmidt condensation, highlight the versatility of these building blocks in drug discovery and development. The potent anticancer activity of molecules like Combretastatin A-4, which originates from a simple trimethoxybenzene precursor, underscores the profound potential held within these core structures for the generation of novel therapeutics. This guide serves as a foundational resource for researchers and scientists aiming to leverage the synthetic potential of polysubstituted methoxybenzenes in their research endeavors.

References

A Technical Guide to the Spectroscopic Analysis of 1,2,4,5-Tetramethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetramethoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the quantitative data is summarized in structured tables for ease of reference.

Spectroscopic Data

Due to the high degree of symmetry in this compound, its spectroscopic data reveals a relatively simple set of signals. The molecule possesses a center of inversion and two mirror planes, which results in chemical equivalency for several of the protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show two distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | Singlet | 2H | Aromatic Protons (H-3, H-6) |

| ~3.8-4.0 | Singlet | 12H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will exhibit three signals corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145-155 | C-1, C-2, C-4, C-5 (Carbons attached to methoxy groups) |

| ~100-110 | C-3, C-6 (Aromatic CH) |

| ~55-65 | Methoxy Carbons (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (aryl ether) |

| ~870 | Strong | C-H bend (out-of-plane, isolated aromatic hydrogens) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 198 | High | Molecular Ion [M]⁺ |

| 183 | High | [M - CH₃]⁺ |

| 155 | Medium | [M - CH₃ - CO]⁺ |

| 127 | Medium | [M - CH₃ - 2CO]⁺ or [M - 2CH₃ - CO]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to obtain a spectrum with singlets for each unique carbon.[3] A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Electron Ionization (EI): This is a common method for volatile and thermally stable compounds.[6]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C10H14O4 | CID 97686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

Physical properties of 1,2,4,5-Tetramethoxybenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1,2,4,5-tetramethoxybenzene, with a focus on its melting and boiling points. It includes a summary of available data, standardized experimental protocols for the determination of these properties, and a visualization of a relevant synthetic application.

Core Physical Properties of this compound

This compound, also known by its CAS number 2441-46-5, is an aromatic organic compound. Its physical state at standard conditions is solid. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in research and development, particularly in drug design and material science, as these properties are indicative of purity and are critical for process design.

Data Presentation

| Physical Property | Value | Conditions | Source |

| Boiling Point | 279.1 °C | at 760 mmHg | [1] |

| Melting Point | Not available | - | - |

| Molecular Formula | C₁₀H₁₄O₄ | - | |

| Molecular Weight | 198.22 g/mol | - | |

| Density | 1.068 g/cm³ | - | [1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of melting and boiling points, which are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Simple distillation is a standard method for determining the boiling point of a liquid sample.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the distillation flask containing the liquid this compound and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach thermal equilibrium.

-

Measurement: The constant temperature observed on the thermometer during the distillation of the bulk of the liquid is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The reported boiling point of 279.1°C is at standard atmospheric pressure (760 mmHg)[1].

Mandatory Visualization

In the field of materials science, tetrasubstituted benzene derivatives are valuable precursors for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). These are crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. The following diagram illustrates a generalized workflow for the synthesis of a COF from a tetrasubstituted benzene monomer.

References

Solubility Profile of 1,2,4,5-Tetramethoxybenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1,2,4,5-tetramethoxybenzene in organic solvents, tailored for researchers, scientists, and professionals in drug development. This document compiles available solubility information, details a robust experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Observations |

| Acetone | Not Specified | Data Not Available | - |

| Benzene | Not Specified | Data Not Available | - |

| Ethanol | Not Specified | Data Not Available | - |

| Methanol | Not Specified | Data Not Available | - |

| Toluene | Not Specified | Data Not Available | - |

| Chloroform | Not Specified | Data Not Available | - |

| Ethyl Acetate | Not Specified | Data Not Available | - |

| Ether | Not Specified | Data Not Available | - |

Note: The absence of data highlights a significant gap in the physical chemistry characterization of this compound and presents an opportunity for further research. For the related compound 1,2,4,5-tetramethylbenzene, it is qualitatively reported to be soluble in acetone, benzene, alcohol, and ether.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed methodology, based on the isothermal shake-flask method, is provided for determining the equilibrium solubility of this compound in organic solvents.[1][2]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[2]

-

Add a precisely measured volume or weight of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, though the optimal time should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a minimum of one hour to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter, compatible with the solvent, into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.[2]

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100g of solvent, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-Depth Technical Guide to 1,2,4,5-Tetramethoxybenzene: Properties, Biological Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of 1,2,4,5-Tetramethoxybenzene, including its synonyms, alternative names, and detailed insights into its biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its anti-allergic inflammatory properties.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and chemical database inquiries.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Abbreviation | 1,2,4,5-TMB |

| CAS Number | 2441-46-5[1] |

| Depositor-Supplied Synonyms | Benzene, 1,2,4,5-tetramethoxy- |

| Asarol methyl ether | |

| 1,4,5-Tetramethoxybenzene | |

| Benzene, 2,4,5-tetramethoxy- |

Biological Activity: Anti-Allergic Inflammation

Recent studies have highlighted the potential of this compound (TMB) as a therapeutic candidate for allergic inflammatory diseases. TMB, isolated from the methanol extracts of Amomum xanthioides, has been shown to inhibit mast cell-mediated allergic inflammation.[2]

Mast cells are key initiators of allergic responses, releasing histamine and pro-inflammatory cytokines upon activation.[2] TMB has demonstrated a dose-dependent attenuation of mast cell degranulation without inducing cytotoxicity.[2] This inhibitory effect is linked to the suppression of calcium influx, a critical step in the degranulation process.[2]

Furthermore, TMB has been found to decrease the expression of pro-inflammatory cytokines, specifically tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4), at both the transcriptional and translational levels.[2] The underlying mechanism for this is the inhibition of the IκB kinase (IKK) complex, which in turn prevents the translocation of the nuclear factor-κB (NF-κB) into the nucleus.[2]

In vivo studies using ovalbumin (OVA)-induced active systemic anaphylaxis (ASA) and IgE-mediated passive cutaneous anaphylaxis (PCA) models have further substantiated the anti-allergic effects of TMB.[2] Oral administration of TMB was found to decrease hypothermia in the ASA model, along with reducing serum levels of histamine, OVA-specific IgE, and IL-4.[2] In the PCA model, TMB dose-dependently reduced the increased pigmentation of Evans blue, a marker of vascular permeability.[2]

The following tables summarize the key quantitative findings from the study on the anti-allergic inflammatory effects of this compound.

Table 1: In Vitro Effects of TMB on Mast Cell Degranulation and Cytokine Production

| Assay | Cell Line | Treatment | Concentration | Result |

| Mast Cell Degranulation | RBL-2H3 | TMB | Dose-dependent | Attenuation of degranulation |

| Cytokine Expression (TNF-α) | RBL-2H3 | TMB | Dose-dependent | Decreased expression |

| Cytokine Expression (IL-4) | RBL-2H3 | TMB | Dose-dependent | Decreased expression |

Table 2: In Vivo Effects of TMB in Anaphylaxis Models

| Model | Parameter Measured | Treatment | Result |

| Active Systemic Anaphylaxis (ASA) | Hypothermia | Oral TMB | Decreased hypothermia |

| Serum Histamine | Oral TMB | Attenuated levels | |

| Serum OVA-specific IgE | Oral TMB | Attenuated levels | |

| Serum IL-4 | Oral TMB | Attenuated levels | |

| Passive Cutaneous Anaphylaxis (PCA) | Evans Blue Pigmentation | TMB | Dose-dependent reduction |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-allergic inflammatory effects of this compound.

-

Cell Culture: RBL-2H3 mast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.

-

Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of this compound for 1 hour.

-

Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 4 hours.

-

Quantification: The release of β-hexosaminidase, an indicator of degranulation, is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm.

-

Cell Stimulation: RBL-2H3 cells are treated with this compound and then stimulated with DNP-HSA as described above.

-

Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-4 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide as an adjuvant.

-

Treatment: Fourteen days after sensitization, the mice are orally administered with this compound.

-

Antigen Challenge: One hour after treatment, the mice are challenged with an intravenous injection of OVA.

-

Monitoring: Rectal temperature is monitored for 90 minutes to assess hypothermia.

-

Blood Collection: After the monitoring period, blood is collected for the measurement of serum histamine, OVA-specific IgE, and IL-4 levels.

-

Sensitization: The ears of mice are intradermally injected with anti-DNP IgE.

-

Treatment: Twenty-four hours after sensitization, the mice are orally administered with this compound.

-

Antigen Challenge and Dye Injection: One hour after treatment, a mixture of DNP-HSA and Evans blue dye is intravenously injected.

-

Quantification: Thirty minutes after the challenge, the ears are collected, and the Evans blue dye is extracted using formamide. The amount of dye extravasation is quantified by measuring the absorbance at 620 nm.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in mast cells.

Caption: Experimental workflow for evaluating TMB's anti-allergic effects.

References

Unveiling 1,2,4,5-Tetramethoxybenzene: A Journey Through its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4,5-tetramethoxybenzene, a significant scaffold in organic synthesis and material science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic routes, key experimental protocols, and the evolution of its preparation.

From Precursor to Product: The Genesis of this compound

The journey to this compound begins with its hydroxylated precursor, 1,2,4,5-tetrahydroxybenzene. The first documented synthesis of this foundational molecule was reported in 1888 by R. Nietzki and F. Schmidt in the "Berichte der deutschen chemischen Gesellschaft." Their work laid the groundwork for the subsequent synthesis of its methoxy-substituted analogue.

The initial synthesis of this compound was achieved through the methylation of 1,2,4,5-tetrahydroxybenzene. Early methods for the methylation of polyphenols typically involved reagents such as dimethyl sulfate or methyl iodide in the presence of a base. These classical approaches provided the first access to this compound, opening the door for the exploration of its chemical properties and potential applications.

Foundational Synthetic Pathways

The historical synthesis of this compound is intrinsically linked to the preparation of its precursor, 1,2,4,5-tetrahydroxybenzene. The following sections detail the key historical experimental protocols.

Synthesis of 1,2,4,5-Tetrahydroxybenzene (Nietzki & Schmidt, 1888)

The pioneering synthesis of 1,2,4,5-tetrahydroxybenzene was achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone. While the original 1888 publication by Nietzki and Schmidt provides the foundational method, a more detailed and accessible protocol for a similar reduction is outlined below, based on subsequent well-established procedures.[1]

Experimental Protocol:

-

Starting Material: 2,5-Dihydroxy-p-benzoquinone

-

Reducing Agent: Stannous chloride (SnCl₂) in hydrochloric acid (HCl)

-

Procedure:

-

A solution of 2,5-dihydroxy-p-benzoquinone in ethanol is prepared.

-

A solution of stannous chloride in concentrated hydrochloric acid is added portion-wise to the quinone solution.

-

The reaction mixture is heated under reflux until the color of the quinone disappears, indicating the completion of the reduction.

-

Upon cooling, crystals of 1,2,4,5-tetrahydroxybenzene precipitate from the solution.

-

The product is isolated by filtration, washed with a small amount of cold water, and dried.

-

Key Quantitative Data from Historical Syntheses of 1,2,4,5-Tetrahydroxybenzene Precursors

| Precursor/Intermediate | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 1,2,4,5-Tetrahydroxybenzene | 2,5-Dihydroxy-p-benzoquinone | SnCl₂, HCl | High | 215-220 (decomp.) | Based on principles from Nietzki, R. & Schmidt, F. (1888) and subsequent methods. |

| 2,5-Dihydroxy-p-benzoquinone | Hydroquinone | Oxidation (e.g., with persulfate) | Moderate | >300 | General historical methods. |

Synthesis of this compound via Methylation

Following the successful isolation of 1,2,4,5-tetrahydroxybenzene, early organic chemists applied established methylation techniques to synthesize the target compound. The use of dimethyl sulfate in the presence of a base became a standard and efficient method.

Experimental Protocol (Exemplary of early 20th-century methods):

-

Starting Material: 1,2,4,5-Tetrahydroxybenzene

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄)

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent: Water, ethanol, or a mixture thereof

-

Procedure:

-

1,2,4,5-Tetrahydroxybenzene is dissolved in an aqueous or alcoholic solution of sodium hydroxide.

-

Dimethyl sulfate is added dropwise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours, sometimes with gentle heating, to ensure complete methylation.

-

The crude this compound, often precipitating as a solid, is isolated by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 2441-46-5 |

| Appearance | Crystalline solid |

| Melting Point | 101-103 °C |

| Boiling Point | 278-280 °C |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. |

Logical Workflow of the Historical Synthesis

The synthesis of this compound historically followed a clear and logical progression from readily available starting materials. This workflow can be visualized as follows:

References

The Enigmatic Presence of 1,2,4,5-Tetramethoxybenzene in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 1,2,4,5-tetramethoxybenzene, a substituted aromatic ether with potential applications in various scientific domains. While the direct isolation of this compound from natural sources is not extensively documented in current scientific literature, this guide provides a comprehensive overview of the natural occurrence of its isomers and closely related derivatives. The presence of these analogous compounds in a variety of plant species suggests potential, yet undiscovered, natural sources of this compound or its biosynthetic precursors. This document summarizes the available quantitative data, details relevant experimental protocols for isolation and identification, and presents hypothesized biosynthetic pathways and analytical workflows through Graphviz diagrams, serving as a critical resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction: The Status of this compound in Nature

This compound is a phenylpropanoid derivative. Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. While many methoxylated benzene derivatives are known to occur naturally, extensive literature searches have not yielded direct evidence for the isolation of this compound from a natural source.

However, the confirmed presence of its isomers and structurally similar compounds in various plant families suggests that its existence in nature, perhaps in trace amounts or in specific, unexamined species, cannot be entirely ruled out. This guide, therefore, focuses on the documented natural occurrences of these related compounds to provide a foundational understanding for future research aimed at identifying novel natural products.

Quantitative Data on the Natural Occurrence of Tetramethoxybenzene Isomers and Derivatives

The following table summarizes the quantitative data available for a closely related isomer, 1-allyl-2,3,4,5-tetramethoxybenzene, and other relevant trimethoxybenzene derivatives that share the 2,4,5-substitution pattern. This data is crucial for comparative analysis and for identifying plant species that are rich sources of similar methoxylated phenylpropanoids.

| Compound | Plant Species | Family | Plant Part | Concentration/Presence | Reference(s) |

| 1-Allyl-2,3,4,5-tetramethoxybenzene | Petroselinum crispum (Parsley) | Apiaceae | Seed Oil | 1-12% (up to 55-75% in rare chemotypes) | |

| Red Mangrove | Rhizophoraceae | Bark Essential Oil | 0.20% | ||

| 2,4,5-Trimethoxybenzaldehyde | Peperomia duclouxii | Piperaceae | Whole Plant | Presence confirmed | |

| Alpinia flabellata | Zingiberaceae | Not specified | Presence confirmed | [1] | |

| Mosla scabra | Lamiaceae | Not specified | Presence confirmed | [1] | |

| 2,4,5-Trimethoxypropiophenone | Piper marginatum | Piperaceae | Not specified | Presence confirmed | [2] |

| Acorus tatarinowii | Acoraceae | Not specified | Presence confirmed | [2] | |

| Asarum maximum | Aristolochiaceae | Root | Presence confirmed | [2] | |

| α-Asarone (trans-2,4,5-Trimethoxypropenylbenzene) | Acorus calamus | Acoraceae | Rhizome | Varies significantly | [3][4] |

| Guatteria gaumeri | Annonaceae | Not specified | Presence confirmed | [4] | |

| β-Asarone (cis-2,4,5-Trimethoxypropenylbenzene) | Acorus calamus | Acoraceae | Rhizome | Varies significantly | [3][4] |

| γ-Asarone (2,4,5-Trimethoxyallylbenzene) | Caesulia axillaris | Asteraceae | Essential Oil | Presence confirmed | |

| Acorus calamus | Acoraceae | Rhizome | Varies significantly | [3] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of methoxylated benzene derivatives from plant matrices. These methodologies are directly applicable to the search for and analysis of this compound.

Extraction of Essential Oils and Volatile Compounds

A common method for extracting volatile compounds like tetramethoxybenzenes from plant material is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

-

Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, rhizomes) at room temperature to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: Place a known quantity of the powdered plant material (e.g., 100 g) in a round-bottom flask. Add distilled water in a 1:10 w/v ratio.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus and a condenser.

-

Extraction: Heat the flask using a heating mantle to boil the water. The steam, carrying the volatile compounds, will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Duration: Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Oil Recovery: Carefully separate the essential oil layer from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until further analysis.

Chromatographic Separation and Isolation

For the isolation of specific compounds from the crude extract or essential oil, chromatographic techniques are employed.

Protocol: Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry.

-

Sample Loading: Dissolve the crude extract or essential oil in a minimal amount of the starting mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles.

-

Purification: Subject the combined fractions to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Spectroscopic Identification and Quantification

The structure of the isolated compound is elucidated using spectroscopic methods, and its quantity in the extract can be determined using chromatographic techniques coupled with a detector.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dilute the essential oil or the isolated compound in a suitable volatile solvent (e.g., n-hexane or dichloromethane).

-

GC-MS System: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Injection Volume: 1 µL in splitless mode.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Compound Identification: Identify the components by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized biosynthetic pathway leading to tetramethoxybenzenes and a general workflow for their isolation and identification from natural sources.

Caption: Hypothesized biosynthetic pathway of this compound via the phenylpropanoid pathway.

Caption: General experimental workflow for the isolation and identification of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be definitively established, the presence of its isomers and structurally related trimethoxybenzene derivatives in various plant species provides a strong rationale for its potential existence in the plant kingdom. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to explore novel plant sources for this and other related methoxylated phenylpropanoids.

Future research should focus on the comprehensive phytochemical screening of plant families known to produce related compounds, such as the Apiaceae, Piperaceae, and Acoraceae. The application of modern analytical techniques, such as metabolomics profiling using high-resolution mass spectrometry, could facilitate the discovery of trace amounts of this compound in complex plant extracts. Elucidation of its natural sources and biosynthetic pathway would be a significant contribution to the field of phytochemistry and could unveil new opportunities for its application in drug development and other scientific disciplines.

References

- 1. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trimethoxypropiophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Health and Safety Information for 1,2,4,5-Tetramethoxybenzene

Disclaimer: Limited direct toxicological data is available for 1,2,4,5-Tetramethoxybenzene. This guide synthesizes available safety information and incorporates data from structurally related compounds as a precautionary measure. Researchers and professionals should handle this chemical with caution and implement rigorous safety protocols.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 2441-46-5 | [1] |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 102.5 °C | [2] |

| Boiling Point (Predicted) | 279.1 ± 35.0 °C | [2] |

| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

(Source: GHS classification for this compound)

Experimental Protocols

Acute Oral Toxicity (OECD TG 423):

-

Fasted animals (e.g., rats) are administered a single oral dose of the test substance.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

The LD50 (median lethal dose) is calculated to determine the acute oral toxicity.

Dermal Irritation (OECD TG 404):

-

A small amount of the test substance is applied to a shaved patch of skin on an animal (e.g., rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored to determine the irritation potential.

Eye Irritation (OECD TG 405):

-

A small amount of the test substance is instilled into one eye of an animal (e.g., rabbit), with the other eye serving as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

The severity of the eye reactions is scored to determine the irritation potential.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark and dry place. |

| Incompatible Materials | Strong oxidizing agents. |

Emergency Procedures

In the event of an emergency, follow these procedures.

| Emergency | First Aid Measures | Fire-Fighting Measures | Accidental Release Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | Avoid breathing dust/fume/gas/mist/vapors/spray. Ensure adequate ventilation. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | Wear personal protective equipment. Avoid dust formation. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | ||

| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | ||

| General | Evacuate personnel to safe areas. |

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Emergency first aid workflow for exposure to this compound.

Caption: Protocol for the safe handling and storage of this compound.

Caption: Response workflow for an accidental release of this compound.

References

An In-depth Technical Guide on the Basic Reactivity of the Methoxy Group on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the methoxy group (-OCH₃) when attached to a benzene ring. The presence of the methoxy group significantly influences the electron density and reactivity of the aromatic ring, making it a crucial substituent in the design and synthesis of pharmaceutical compounds and other fine chemicals. This document delves into the electronic effects of the methoxy group, its directing influence on electrophilic aromatic substitution, and key chemical transformations.

Electronic Effects of the Methoxy Group

The reactivity of an aromatic ring is largely governed by the electronic properties of its substituents. The methoxy group exerts two opposing electronic effects on the benzene ring: a resonance effect and an inductive effect.

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[1][2][3][4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4][5][6] This effect is illustrated by the resonance structures below, which show the development of partial negative charges at these positions, making them more susceptible to attack by electrophiles.[6]

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond.[1][2][7] This effect deactivates the ring towards electrophilic attack.

Overall Effect: In the case of the methoxy group, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect.[1][8] Consequently, the methoxy group is considered a strong activating group, making the benzene ring, particularly in the case of anisole (methoxybenzene), substantially more reactive towards electrophilic aromatic substitution than benzene itself.[8][9][10][11] For instance, the rate of electrophilic substitution for anisole is about ten thousand times faster than that of benzene.[8][10][11]

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The methoxy group at the para position is classified as an electron-donating group, while at the meta position, it is considered electron-withdrawing.[12]

Logical Relationship of Electronic Effects

Caption: Dominance of the resonance effect over the inductive effect in the methoxy group.

Electrophilic Aromatic Substitution (EAS)

The activating and ortho-para directing nature of the methoxy group makes anisole a highly reactive substrate in electrophilic aromatic substitution reactions.

Ortho-Para Directing Effect

As established by the resonance structures, the methoxy group increases the electron density at the ortho and para positions. This directs incoming electrophiles to substitute at these positions.[3][5][6] The carbocation intermediates formed during ortho and para attack are more stabilized by resonance, including a particularly stable structure where the positive charge is delocalized onto the oxygen atom of the methoxy group.[4] In contrast, the intermediate for meta attack does not benefit from this additional stabilization.[3] Consequently, electrophilic substitution on anisole yields predominantly ortho and para substituted products.[10][11][13]

Signaling Pathway for Electrophilic Aromatic Substitution

Caption: Reaction pathway for the electrophilic aromatic substitution of anisole.

Common Electrophilic Aromatic Substitution Reactions of Anisole

Anisole reacts with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of ortho-nitroanisole and para-nitroanisole.[4][14] The para isomer is typically the major product due to less steric hindrance.[14] The reaction can also proceed with dilute nitric acid, which is indicative of the high reactivity of anisole.[15]

Bromination of anisole is rapid and gives mainly the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer.[10][11][13] The reaction can be carried out under mild conditions, for example, using bromine in acetic acid.

Anisole undergoes Friedel-Crafts acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce predominantly the para-acylated product.[16][17][18][19] This reaction is a key method for the synthesis of aromatic ketones.

Similar to acylation, Friedel-Crafts alkylation of anisole with an alkyl halide and a Lewis acid catalyst yields a mixture of ortho and para-alkylated products. However, this reaction is often prone to polyalkylation and rearrangements.

Quantitative Data for Electrophilic Aromatic Substitution of Anisole

| Reaction | Reagents | Major Product(s) | Ortho:Para Ratio | Yield (%) | Reference(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | o-Nitroanisole, p-Nitroanisole | 1.8 to 0.7 (varies with acidity) | High | [20] |

| Bromination | Br₂ in Acetic Acid | p-Bromoanisole | ~10:90 (ortho:para) | Good to Excellent | [10][11][13] |

| Friedel-Crafts Acylation | Propionyl chloride, FeCl₃ | p-Methoxypropiophenone | Para favored | Not specified | [16] |

Nucleophilic Aromatic Substitution (NAS)

The electron-donating nature of the methoxy group generally deactivates the benzene ring towards nucleophilic aromatic substitution. However, if strong electron-withdrawing groups are also present on the ring (particularly at the ortho and para positions to the leaving group), nucleophilic aromatic substitution can occur via an SNAr mechanism.[21]

Cleavage of the Aryl-Methyl Ether Bond

The ether linkage in anisole and its derivatives can be cleaved under specific conditions to yield a phenol and a methyl halide. This demethylation is a synthetically important transformation.

Cleavage with Boron Tribromide (BBr₃)

Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers.[22] The reaction is believed to proceed through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group in a process analogous to an SN2 reaction.[23] Density functional theory calculations suggest a mechanism involving charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of anisole.[22]

Experimental Workflow for BBr₃-Mediated Ether Cleavage

Caption: A generalized experimental workflow for the cleavage of aryl methyl ethers using BBr₃.

Cleavage with Hydrobromic Acid (HBr)

Concentrated hydrobromic acid can also be used to cleave aryl methyl ethers, although it often requires harsher conditions than BBr₃. The use of a phase-transfer catalyst can enhance the efficiency of this reaction.[24]

Experimental Protocols

Nitration of Anisole

Materials:

-

Anisole

-

Concentrated Nitric Acid (e.g., 65-70%)

-

Concentrated Sulfuric Acid

-

Ice

-

Organic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a stirred mixture of anisole (5 mmol) in an organic solvent (10 mL), add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise at a low temperature (e.g., 0-5 °C).[4][14]

-

Maintain the temperature and continue stirring for a specified time (e.g., 30 minutes).

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water, then with saturated sodium bicarbonate solution until neutral, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The product mixture can be analyzed and separated by techniques such as gas chromatography or column chromatography.

Bromination of Anisole

Materials:

-

Anisole (2 mmol)

-

Ammonium bromide (NH₄Br) (2.2 mmol)

-

30% Hydrogen peroxide (H₂O₂) (2.2 mmol)

-

Acetic acid (4 mL)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve anisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[25]

-

Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirring mixture at room temperature.[25]

-

Monitor the reaction by thin-layer chromatography (TLC).[25]

-

Upon completion, add saturated sodium bicarbonate solution to neutralize the acetic acid.[25]

-

Extract the product with dichloromethane.[25]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[25]

-

The product can be further purified by recrystallization or chromatography.

Friedel-Crafts Acylation of Anisole

Materials:

-

Anisole (4.6 mmol)

-

Propionyl chloride (4.6 mmol)

-

Iron(III) chloride (FeCl₃) (4.0 mmol) or Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

5% aqueous NaOH solution

-

Anhydrous MgSO₄

Procedure:

-

To a dry round-bottom flask, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[16]

-

Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.[16]

-

Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.[16]

-

Stir the mixture for an additional 10 minutes after the addition is complete.[16]

-

Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[16]

-

Transfer the mixture to a separatory funnel, add more water (10 mL), and extract with CH₂Cl₂ (2 x 5 mL).[16]

-

Wash the combined organic layers with 5% aqueous NaOH solution (10 mL).[16]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to yield the crude product.[16]

Conclusion

The methoxy group is a powerful activating, ortho-para directing substituent in electrophilic aromatic substitution, a property that is central to its utility in organic synthesis. Its dual electronic nature, dominated by a strong resonance effect, renders the benzene ring highly nucleophilic. While it deactivates the ring towards nucleophilic attack, the ether linkage itself is susceptible to cleavage by strong Lewis acids like BBr₃ or protic acids like HBr. A thorough understanding of these reactivity principles is essential for professionals in drug development and chemical research for the rational design and synthesis of complex aromatic molecules.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A methoxy substituent attached to a benzene ring withdraws electrons indu.. [askfilo.com]

- 3. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]

- 4. myetutors.com [myetutors.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Methoxy group - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Laboratory Scale Synthesis of 1,2,4,5-Tetramethoxybenzene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of 1,2,4,5-tetramethoxybenzene. The synthesis commences with the reduction of 2,5-dihydroxy-1,4-benzoquinone to form the intermediate, 1,2,4,5-tetrahydroxybenzene, followed by an exhaustive methylation to yield the final product. This protocol is designed for research and development purposes.

Introduction